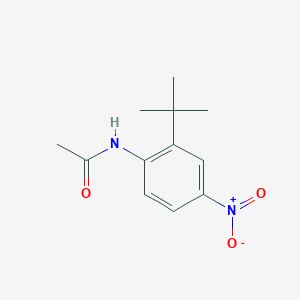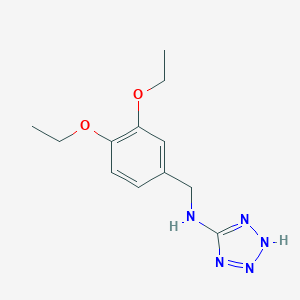
N-(3,4-diethoxybenzyl)-N-(2H-tetraazol-5-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-diethoxybenzyl)-N-(2H-tetraazol-5-yl)amine is an organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity. The presence of the 3,4-diethoxybenzyl group in this compound enhances its solubility and stability, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-diethoxybenzyl)-N-(2H-tetraazol-5-yl)amine typically involves the reaction of 3,4-diethoxybenzyl chloride with sodium azide to form the corresponding azide intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-diethoxybenzyl)-N-(2H-tetraazol-5-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted tetrazole compounds with various functional groups.
Scientific Research Applications
N-(3,4-diethoxybenzyl)-N-(2H-tetraazol-5-yl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3,4-diethoxybenzyl)-N-(2H-tetraazol-5-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit or activate enzymatic activity. Additionally, the 3,4-diethoxybenzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-1H-tetrazol-5-amine
- N-(3,4-dihydroxybenzyl)-1H-tetrazol-5-amine
- N-(3,4-dichlorobenzyl)-1H-tetrazol-5-amine
Uniqueness
N-(3,4-diethoxybenzyl)-N-(2H-tetraazol-5-yl)amine stands out due to the presence of the diethoxybenzyl group, which provides enhanced solubility and stability compared to its analogs. This unique structural feature makes it a valuable intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C12H17N5O2 |
|---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C12H17N5O2/c1-3-18-10-6-5-9(7-11(10)19-4-2)8-13-12-14-16-17-15-12/h5-7H,3-4,8H2,1-2H3,(H2,13,14,15,16,17) |
InChI Key |
ARRHXRMWYGIQCI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNC2=NNN=N2)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC2=NNN=N2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


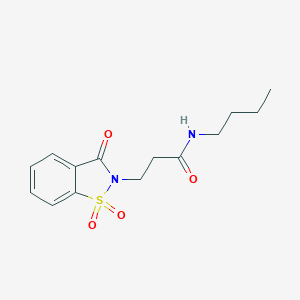
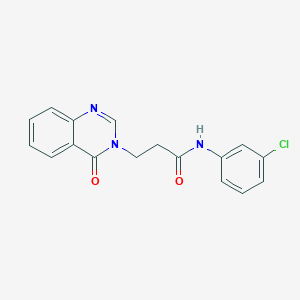
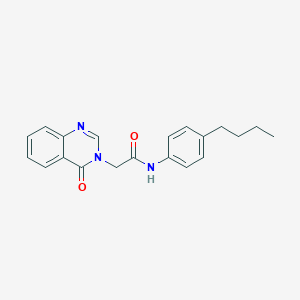
![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl 2,4-dichlorobenzoate](/img/structure/B279419.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl pyridine-4-carboxylate](/img/structure/B279425.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B279426.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B279429.png)

![3-[2-(4-bromophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B279434.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B279436.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate](/img/structure/B279439.png)
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate](/img/structure/B279442.png)
